molecular formula C10H21O4P B14263320 Dimethyl oct-1-EN-1-YL phosphate CAS No. 133088-12-7

Dimethyl oct-1-EN-1-YL phosphate

Cat. No.: B14263320
CAS No.: 133088-12-7
M. Wt: 236.24 g/mol
InChI Key: RYNXIAONJMXMMA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl oct-1-EN-1-YL phosphate typically involves the reaction of phosphorus oxychloride with dimethyl oct-1-en-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

POCl3+C8H16O(C8H15O)PO3H2+HCl\text{POCl}_3 + \text{C}_8\text{H}_{16}\text{O} \rightarrow \text{(C}_8\text{H}_{15}\text{O})\text{PO}_3\text{H}_2 + \text{HCl} POCl3​+C8​H16​O→(C8​H15​O)PO3​H2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl oct-1-EN-1-YL phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphite or phosphine derivatives.

    Substitution: Various substituted phosphates.

Scientific Research Applications

Dimethyl oct-1-EN-1-YL phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for phosphate metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl oct-1-EN-1-YL phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can mimic natural phosphate substrates, allowing the compound to inhibit or activate specific biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Dimethyl phosphate: A simpler ester with two methyl groups attached to the phosphate.

    Diethyl phosphate: Similar to dimethyl phosphate but with ethyl groups.

    Trimethyl phosphate: Contains three methyl groups attached to the phosphate.

Uniqueness: Dimethyl oct-1-EN-1-YL phosphate is unique due to the presence of the octenyl chain, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications that other simpler phosphates may not be able to achieve.

Properties

CAS No.

133088-12-7

Molecular Formula

C10H21O4P

Molecular Weight

236.24 g/mol

IUPAC Name

dimethyl oct-1-enyl phosphate

InChI

InChI=1S/C10H21O4P/c1-4-5-6-7-8-9-10-14-15(11,12-2)13-3/h9-10H,4-8H2,1-3H3

InChI Key

RYNXIAONJMXMMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=COP(=O)(OC)OC

Origin of Product

United States

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